Enantiomeric Configuration Determines Suitability for Dolutegravir Intermediate Synthesis
The synthesis of dolutegravir sodium requires the (R)-configured 3-amino-1-butanol intermediate, for which (R)-3-aminobutan-2-one serves as the direct ketone precursor in biocatalytic reductive amination routes. The (S)-enantiomer of 3-aminobutan-2-one yields the incorrect antipode (S)-3-amino-1-butanol, which when incorporated into dolutegravir produces the S,S-diastereomeric impurity that must be controlled to <0.15% per ICH guidelines [1]. Patented processes for dolutegravir explicitly specify (R)-3-aminobutan-1-ol derived from (R)-configured precursors as the required chiral synthon [2].
| Evidence Dimension | Stereochemical compatibility with downstream pharmaceutical intermediate |
|---|---|
| Target Compound Data | (R)-configuration at C3; yields (R)-3-amino-1-butanol upon ketone reduction/reductive amination — correct enantiomer for dolutegravir |
| Comparator Or Baseline | (S)-3-aminobutan-2-one yields (S)-3-amino-1-butanol — incorrect enantiomer; racemic mixture yields 1:1 mixture requiring resolution |
| Quantified Difference | Quantitative data not available for direct head-to-head comparison of this specific compound pair; class-level inference from dolutegravir synthetic patents establishes (R)-configured precursor requirement |
| Conditions | Dolutegravir sodium manufacturing route per US Patent 10730888-B2 and IN2014MU00916A; biocatalytic transaminase-mediated synthesis of (R)-3-amino-1-butanol from 4-hydroxy-2-butanone |
Why This Matters
Procurement of the correct (R)-enantiomer avoids downstream enantiomeric impurity formation in the final API, eliminating the need for costly chiral chromatographic purification steps in GMP manufacturing.
- [1] Synthesis of two diastereomeric impurities of a fluorinated antiretroviral drug dolutegravir. ADS Abstract Service. Describes R,R- and S,S-diastereomeric impurity profile. Available at: https://ui.adsabs.harvard.edu View Source
- [2] US Patent 10730888-B2. Process for the preparation of dolutegravir. Specifies (R)-3-amino-1-butanol as chiral intermediate. View Source
